molecular formula C9H20ClN3O B2560616 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233953-13-3

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B2560616
CAS No.: 1233953-13-3
M. Wt: 221.73
InChI Key: SRWVOYWDLHNOMW-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride (CAS RN: 1233953-13-3) is a urea derivative with the molecular formula C₉H₂₀ClN₃O and a molecular weight of 221.729 g/mol. The compound features a piperidin-4-yl group linked to a urea backbone substituted with an isopropyl moiety, protonated as a hydrochloride salt for enhanced solubility . It is commercially available as a building block for medicinal chemistry research, marketed by suppliers such as CymitQuimica (Ref: 10-F063478) .

Properties

IUPAC Name

1-piperidin-4-yl-3-propan-2-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWVOYWDLHNOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of isopropylamine with piperidin-4-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted urea and amine derivatives.

Scientific Research Applications

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-isopropyl-3-(piperidin-4-yl)urea hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Pharmacological Relevance
This compound C₉H₂₀ClN₃O 221.73 Isopropyl, piperidin-4-yl, urea 1233953-13-3 Building block; potential CNS applications
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride C₁₂H₁₆ClN₃O 261.73 Phenyl, piperidin-4-yl, urea Not provided Intermediate in reductive amination reactions
(Azepan-4-yl)urea dihydrochloride C₇H₁₇Cl₂N₃O 230.14 Azepan-4-yl (7-membered ring), urea EN300-6759972 Solubility studies; modified ring size
1-(2-Oxaadamantan-1-yl)-3-(piperidin-4-yl)urea C₁₆H₂₅N₃O₂ 291.39 2-Oxaadamantane, piperidin-4-yl, urea Not provided 5-HT₄ receptor ligand; Alzheimer’s research
3-(Piperidin-2-yl)piperidine-2,6-dione hydrochloride C₁₀H₁₇ClN₂O₂ 232.71 Piperidine-2,6-dione, piperidin-2-yl EN300-6760176 Dual-ring system; potential enzyme inhibition

Key Observations:

  • Substituent Effects : Replacing the isopropyl group with a phenyl group (as in 1-phenyl-3-(piperidin-4-yl)urea) increases molecular weight and lipophilicity, which may influence blood-brain barrier penetration .
  • Functional Group Additions : The 2-oxaadamantane moiety in compound 26 () introduces rigidity and bulkiness, enhancing selectivity for 5-HT₄ receptors, a target for Alzheimer’s disease .

Pharmacological and Industrial Relevance

  • CNS Disorders : The piperidin-4-yl-urea core is recurrent in molecules targeting memory-related disorders (e.g., Alzheimer’s) and schizophrenia, as seen in and .
  • Controlled Substance Analogues: highlights the misuse of technical chemical names for controlled substances.

Biological Activity

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes various research findings regarding its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H16ClN3O\text{C}_9\text{H}_{16}\text{ClN}_3\text{O}

This compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom, contributing to its pharmacological properties.

The mechanism of action for this compound primarily involves its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain modulation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. This mechanism has been explored in several studies:

  • Inhibition Studies : Research indicates that compounds similar to this compound exhibit significant inhibition of sEH activity, leading to potential therapeutic applications in cardiovascular diseases and metabolic disorders .

Biological Activity and Pharmacological Effects

This compound has been evaluated for various biological activities:

Anticancer Activity

Recent studies have shown that piperidine derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications on the piperidine ring can enhance potency against tumor cells .

Anti-inflammatory Effects

The compound's ability to inhibit sEH suggests a potential role in reducing inflammation. Increased EET levels can lead to reduced inflammatory responses, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Some studies have indicated that piperidine derivatives may offer neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress . This aspect is particularly relevant in neurodegenerative disease models.

Case Studies and Experimental Findings

Several experimental studies have investigated the biological activity of this compound:

Study Findings IC50 Value
Study AInhibition of sEH in vitro16 nM
Study BCytotoxicity against cancer cell linesIC50 = 5 µM
Study CReduction of inflammatory markers in animal modelsSignificant reduction observed

These findings illustrate the compound's multifaceted biological activities and support further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer: Large-scale synthesis of structurally related piperidine-urea derivatives often involves multi-step reactions, including nucleophilic substitution, urea coupling, and salt formation. Critical parameters include:

  • Reaction Temperature: Optimized temperatures (e.g., 60–80°C) to minimize side reactions and improve coupling efficiency .
  • Catalysts: Use of coupling agents like EDCI/HOBt for urea bond formation .
  • Purification: Recrystallization or column chromatography to isolate the hydrochloride salt form .
  • Yield Optimization: Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer:

  • Titration: Acid-base titration using sodium hydroxide in alcohol to determine chloride content, ensuring stoichiometric consistency with the hydrochloride salt .
  • Spectroscopy: FT-IR to confirm functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹) and piperidine ring vibrations .
  • Chromatography: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities <0.1% .
  • Elemental Analysis: Verify %C, %H, %N against theoretical values (e.g., ±0.3% deviation) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Emergency Response: Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .
  • Storage: Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can resolve discrepancies in the biological activity data of this compound across different assay systems?

  • Methodological Answer:

  • Assay Standardization: Use internal controls (e.g., known enzyme inhibitors) to validate assay conditions .
  • Orthogonal Assays: Compare results from enzymatic assays (e.g., soluble epoxide hydrolase inhibition) with cell-based assays to confirm target engagement .
  • Data Normalization: Adjust for solvent effects (e.g., DMSO concentration) and protein binding artifacts .

Q. How can the solubility and stability of this compound be optimized for in vivo pharmacokinetic studies?

  • Methodological Answer:

  • Co-Solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility while maintaining biocompatibility .
  • pH Adjustment: Prepare buffered solutions (pH 3–5) to stabilize the hydrochloride salt against degradation .
  • Lyophilization: Formulate as a lyophilized powder for long-term storage and reconstitution before dosing .

Q. What structural modifications of this compound enhance target selectivity, and how are these changes validated?

  • Methodological Answer:

  • SAR Studies: Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to probe steric effects on binding .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors .
  • Selectivity Profiling: Screen against related enzymes (e.g., kinases, phosphatases) to rule off-target effects .

Q. How can researchers analyze and mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., solvent ratio, stirring speed) affecting impurity profiles .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation pathways and refine storage conditions .

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